
4-(Difluoromethoxy)-2-fluorobenzoic acid
Overview
Description
4-(Difluoromethoxy)-2-fluorobenzoic acid is a p-difluoromethoxy substituted benzoic acid .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular formula of this compound is C8H6F2O3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .Scientific Research Applications
Environmental Biodegradation
- Biodegradation by Bacteria : Pseudomonas sp. B13 can cometabolize monofluorobenzoates, including forms of fluorobenzoic acid. This suggests potential environmental biodegradation pathways for these compounds (Schreiber et al., 1980).
Materials Science and Chemistry
- Dielectric Properties : Compounds like 4-dodecyloxy-2-fluorobenzoic acid exhibit unique dielectric and electro-optic properties in liquid crystal phases, which are significant for material science applications (Missaoui et al., 2020).
- Synthesis Techniques : Techniques have been developed for the automated preparation of fluorobenzoic acid derivatives for use in medical imaging and research (Mařı́k & Sutcliffe, 2007).
- Fluoroform as a Source : Fluoroform can be used as a source for the conversion of phenols to difluoromethoxy derivatives, applicable in organic chemistry (Thomoson & Dolbier, 2013).
Biochemistry and Pharmaceutical Research
- Peptide Synthesis : 4-Fluorobenzoic acid derivatives have been used in the rapid synthesis of fluorine-18 labelled peptides, potentially useful in positron emission tomography (PET) imaging (Sutcliffe-Goulden et al., 2002).
Chemical Analysis
- Cyclic Voltammetry Studies : The interaction of CuCl2 with 4-fluorobenzoic acid has been analyzed through cyclic voltammetry studies, important for understanding electrochemical behaviors (Gomaa et al., 2020).
Safety and Hazards
When handling 4-(Difluoromethoxy)-2-fluorobenzoic acid, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This compound also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is a key player in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, this compound can reduce the excessive deposition of extracellular matrix components, thereby mitigating the progression of fibrosis .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as transforming growth factor-beta 1 (TGF-β1) and proteins involved in the epithelial-mesenchymal transition (EMT) process . The interactions between this compound and these biomolecules are primarily inhibitory, leading to the suppression of EMT markers such as alpha-smooth muscle actin, vimentin, and collagen I, while promoting the expression of E-cadherin . These interactions are crucial in understanding the compound’s potential therapeutic applications in conditions like pulmonary fibrosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit the TGF-β1-induced EMT process, which is a critical pathway in fibrosis and cancer metastasis . By modulating cell signaling pathways, this compound influences gene expression and cellular metabolism, leading to reduced fibrosis and improved cellular function . Additionally, this compound has shown potential in reducing lung inflammation and fibrosis in in vivo models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in EMT and fibrosis . Furthermore, this compound has been shown to reduce the levels of extracellular matrix components, such as collagen, by inhibiting the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on EMT and fibrosis markers for extended periods . Long-term studies have indicated that prolonged exposure to this compound may lead to adaptive cellular responses, potentially altering its efficacy . Degradation products of the compound have not shown significant bioactivity, suggesting that the parent compound is primarily responsible for its observed effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild inflammation and cellular stress . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its excretion . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in the TGF-β1 signaling pathway . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCVZBFHDTIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276415 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-52-0 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







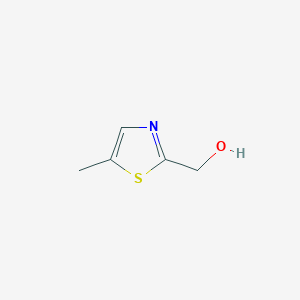
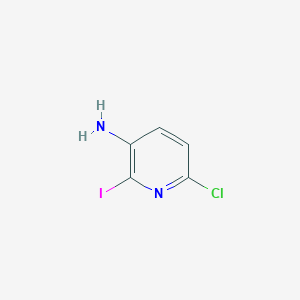

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
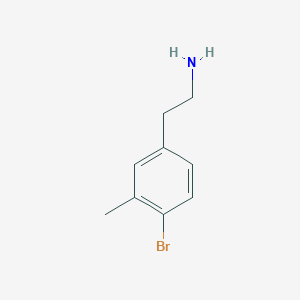
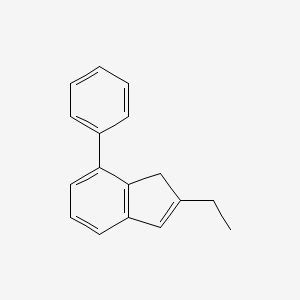
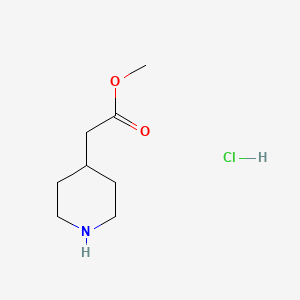
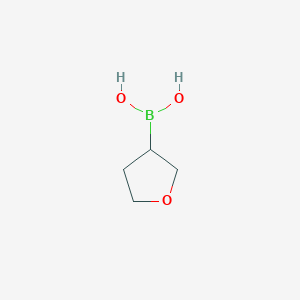
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
